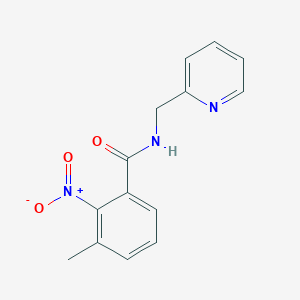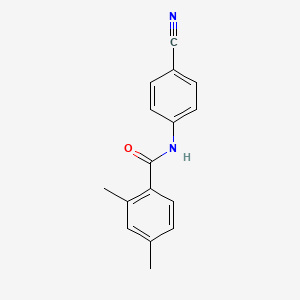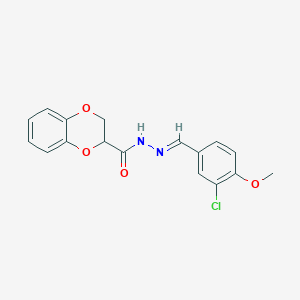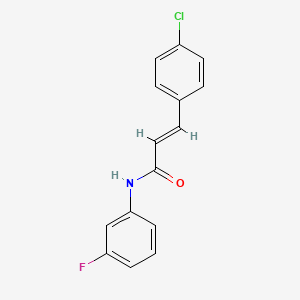
3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a member of the acrylamide family, which is known for its diverse biological activities. In
Scientific Research Applications
3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide has been extensively studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been reported to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide is not fully understood. However, it has been reported to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. These mechanisms contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide exhibits potent anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide is its potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. It also exhibits neuroprotective effects, making it a potential therapeutic agent for neurological disorders. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the research of 3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method and develop more efficient and cost-effective methods. Furthermore, its potential toxicity needs to be further studied to determine its safety for human use. Finally, its potential applications in the treatment of other diseases such as cardiovascular diseases and metabolic disorders need to be explored.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide is a promising chemical compound with potential applications in the field of medicine. Its potent anti-inflammatory and anti-cancer properties, as well as its neuroprotective effects, make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action, optimize its synthesis method, and determine its safety for human use.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide involves the reaction of 4-chloroaniline and 3-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain the final compound. This method has been reported to yield the desired product in good yields and high purity.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-7-4-11(5-8-12)6-9-15(19)18-14-3-1-2-13(17)10-14/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJDRJIHCIHNTN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

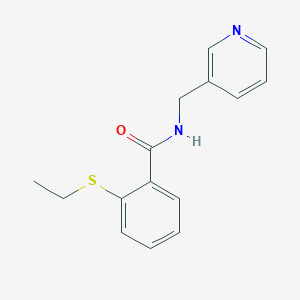

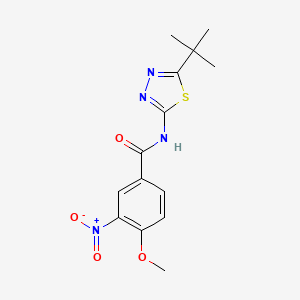
![1-benzyl-4-[(4-chlorophenyl)carbonothioyl]piperazine](/img/structure/B5882241.png)
![ethyl 5-[(ethoxycarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5882249.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)
